2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide
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Overview
Description
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes an ethoxy group, an acetamide group, and a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. The reaction conditions often include the use of a strong acid or base as a catalyst.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide: shares structural similarities with other benzoxazepine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and the benzoxazepine ring structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research applications.
Properties
IUPAC Name |
2-ethoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-2-18-8-12(16)15-9-3-4-11-10(7-9)13(17)14-5-6-19-11/h3-4,7H,2,5-6,8H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQROWYKCTGIYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC2=C(C=C1)OCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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